Istradefylline

Parkinson's disease motor fluctuations adjunctive therapy

Istradefylline (KW-6002) is the only globally approved adenosine A2A antagonist, providing an indispensable reference standard for translational Parkinson's research. Its defined selectivity (70-fold A2A vs. A1; Ki=2.2 nM) distinguishes it from non-selective caffeine (3,700-fold weaker) and failed candidates like preladenant. Validated in rodent catalepsy (ED50=0.23 mg/kg) and MPTP primate models, it benchmarks novel antagonists. As an rDCS Class IIb compound, it also models oral bioavailability formulation. Procure this gold-standard control for rigorous translational pharmacology.

Molecular Formula C20H24N4O4
Molecular Weight 384.4 g/mol
CAS No. 155270-99-8
Cat. No. B1672650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstradefylline
CAS155270-99-8
Synonyms8-(2-(3,4-dimethoxyphenyl)ethenyl)-1,3-diethyl-3,7-dihydro-7-methyl-1H-purine-2,6-dione
istradefylline
KW 6002
KW-6002
Molecular FormulaC20H24N4O4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+
InChIKeyIQVRBWUUXZMOPW-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight green to green solid powder
Solubility0.5µg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Istradefylline CAS 155270-99-8: Baseline Identity as the Only FDA-Approved A2A Antagonist for Parkinson's Disease


Istradefylline (KW-6002) is a selective, competitive adenosine A2A receptor antagonist [1] and is the only molecule in its class to achieve regulatory approval (US FDA, Japan PMDA) as an adjunctive treatment for OFF episodes in Parkinson's disease [2]. It exhibits high affinity for human A2A receptors with a Ki of 9.12 nM, and 70-fold selectivity over the A1 receptor (Ki = 150 nM) [3], establishing a unique in-class regulatory and pharmacological baseline.

Why Istradefylline (155270-99-8) Cannot Be Interchanged with Unapproved or Non-Selective Adenosine Antagonists


Class-level substitution with other A2A antagonists (e.g., preladenant, tozadenant) or non-selective adenosine antagonists (e.g., caffeine, theophylline) is not scientifically valid. Istradefylline is distinguished by its unique regulatory approval status [1], while its closest clinical analogs (preladenant and tozadenant) failed Phase 3 trials due to lack of efficacy or toxicity [2]. Furthermore, non-selective antagonists like caffeine exhibit ~2,500-fold lower affinity for the A2A receptor [3], leading to distinct off-target pharmacology. The quantitative evidence below defines the specific dimensions where istradefylline demonstrates verifiable differentiation.

Quantitative Differentiation Guide for Istradefylline (155270-99-8) vs. Clinical and Preclinical Comparators


Regulatory Differentiation: Only A2A Antagonist with Phase 3 Success and FDA/PMDA Approval

Istradefylline is the only adenosine A2A antagonist to demonstrate efficacy in Phase 3 clinical trials and achieve regulatory approval. In contrast, preladenant failed to show efficacy in its Phase 3 trial, and tozadenant development was halted due to hematological toxicity [1]. This outcome was not predicted by preclinical or Phase 2 data, underscoring the non-interchangeable nature of in-class compounds [2].

Parkinson's disease motor fluctuations adjunctive therapy

Quantified Selectivity and Affinity vs. Non-Selective Adenosine Antagonists

Istradefylline demonstrates a >2,500-fold higher affinity for the human A2A receptor compared to the non-selective antagonist caffeine, and >185-fold higher affinity compared to theophylline [1]. This translates to a selectivity window of approximately 70-fold for A2A over A1 receptors [2], which is critical for avoiding the broad cardiovascular and CNS effects associated with non-selective adenosine blockade.

adenosine receptor selectivity binding affinity

In Vivo Anticataleptic Potency Differentiation from Other Adenosine Antagonists and Dopamine Agonists

In standardized rodent catalepsy models, istradefylline exhibits over 10-fold higher potency compared to a broad class of adenosine antagonists and dopamine agonist drugs . Specifically, the oral ED50 for reversing CGS21680-induced catalepsy is 0.05 mg/kg, and for reserpine-induced catalepsy is 0.26 mg/kg .

in vivo pharmacology catalepsy Parkinson's disease model

Competitive and Reversible Binding Kinetics Differentiated from Irreversible or Pseudo-Irreversible Antagonists

Kinetic analysis confirms that istradefylline binds reversibly to the human A2A receptor, with association and dissociation both reaching equilibrium/completion within 1 minute [1]. Functionally, it acts as a competitive antagonist, shifting the concentration-response curve of the agonist CGS21680 to the right without depressing the maximal response [2]. This contrasts with irreversible or slowly dissociating antagonists which can produce prolonged receptor occupancy and altered pharmacodynamics.

binding kinetics competitive antagonism reversibility

Cross-Species Binding Affinity Consistency vs. Species-Selective A2A Antagonists

Istradefylline maintains high affinity for A2A receptors across multiple preclinical species relevant to PD research, including human (Ki = 9.12 nM), marmoset, dog, rat (Ki = 1.57 nM), and mouse (Ki = 1.87 nM) [1]. This cross-species consistency is not universal among A2A antagonists; for example, SCH 58261 exhibits >10-fold variation in affinity between rat (Ki = 2.3 nM) and bovine (Ki = 2 nM) vs. human .

species selectivity translation preclinical model

Absence of Dopamine Receptor Affinity vs. Non-Selective Adenosine Antagonists with Dopaminergic Off-Targets

Istradefylline exhibits no significant affinity for dopamine receptor subtypes D1, D2, D3, D4, and D5 at concentrations up to 10 µM [1]. This contrasts with non-selective adenosine antagonists like caffeine, which can indirectly modulate dopaminergic signaling through multiple mechanisms, and some other A2A antagonists that may possess weak dopaminergic activity.

off-target dopamine receptor selectivity

Evidence-Based Application Scenarios for Istradefylline (155270-99-8) in Parkinson's Disease Research and Drug Discovery


Translational Research Requiring a Clinically Validated A2A Antagonist

For academic or industry programs investigating the role of adenosine A2A receptors in Parkinson's disease or other neurological disorders, istradefylline is the only tool compound that bridges preclinical models to a clinically approved therapeutic. Its regulatory approval [1] provides a unique translational anchor, enabling direct correlation of in vivo findings with established human efficacy and safety data. This is particularly critical for target validation studies where clinical translatability is a primary endpoint.

In Vivo Parkinson's Disease Models Requiring High-Potency Anticataleptic Activity

In rodent and non-human primate models of PD, istradefylline's high in vivo potency (ED50 = 0.05 mg/kg for catalepsy reversal ) enables robust reversal of motor deficits at low doses. This high potency, coupled with its selectivity profile, makes it a preferred positive control or investigational agent in studies assessing novel therapeutic combinations or neuroprotective strategies, where minimal off-target effects are essential for data interpretation.

Selective Adenosine A2A Receptor Pharmacology Studies Requiring Clean Target Engagement

Istradefylline's demonstrated >70-fold selectivity for A2A over A1 receptors and lack of affinity for dopamine receptors [2] make it the optimal reagent for dissecting A2A-specific signaling pathways in vitro and ex vivo. In contrast to non-selective antagonists like caffeine or theophylline, which exhibit significant A1 and A2B activity at experimental concentrations, istradefylline provides a clean pharmacological window for interrogating A2A-mediated effects without confounding receptor crosstalk.

Drug Development Benchmarking for Novel A2A Antagonist Candidates

For medicinal chemistry and preclinical development programs, istradefylline serves as the definitive in-class benchmark. Its binding affinity (human Ki = 9.12 nM), species selectivity profile, and clinical outcome (successful Phase 3, regulatory approval) [1] define the minimal acceptable profile for a competitive, reversible A2A antagonist intended for clinical translation. Comparative studies against istradefylline provide a rigorous framework for assessing the potential of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Istradefylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.